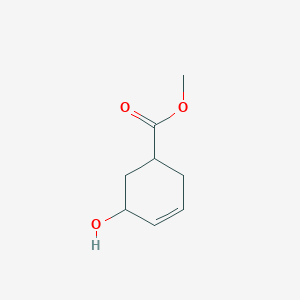

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate

Description

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate is a cyclohexene derivative featuring a hydroxyl group at position 5 and a methyl ester at position 1. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol. The compound’s stereochemistry (e.g., rac- or enantiopure forms) significantly influences its physicochemical and biological properties . It serves as a versatile intermediate in organic synthesis, particularly for pharmaceutical agents, due to its reactive hydroxyl and ester groups .

Properties

IUPAC Name |

methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSMDPAVFOFIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540764 | |

| Record name | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79433-96-8 | |

| Record name | Methyl 5-hydroxy-3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79433-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Cyclohexadiene Derivatives

One common approach to prepare methyl 5-hydroxycyclohex-3-ene-1-carboxylate involves starting from cyclohexadiene derivatives, particularly rac-methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate. This intermediate can be synthesized via controlled hydroxylation and esterification reactions.

- Key Step: Hydroxylation of methyl cyclohexadiene carboxylate at the 5-position to introduce the hydroxy group.

- Reaction Conditions: The hydroxylation is typically performed under mild conditions to avoid aromatization of the diene ring.

- Isolation: The product is often isolated as an oil that requires storage at low temperatures (e.g., −20 °C) to prevent degradation.

Williamson Etherification and Ester Hydrolysis

In advanced synthetic routes, the hydroxyl group of this compound can be further functionalized by Williamson etherification using sodium hydride (NaH) as a base at low temperatures (around −10 °C to 0 °C). This step introduces side chains such as glycolate esters.

- Challenges: Hydrolysis of methyl ester moieties in such intermediates is challenging due to instability under basic conditions, which can lead to unwanted aromatization.

- Optimized Conditions: Hydrolysis is best performed using aqueous sodium hydroxide (NaOH) without co-solvents, with careful control of reagent equivalents to minimize side reactions.

Improved Preparation via Oxidation and Esterification

Another method involves the oxidation of cyclohexene derivatives to introduce the keto or hydroxy functionalities, followed by esterification to form the methyl ester.

- Oxidation: Selective oxidation at the 5-position can be achieved using mild oxidizing agents to avoid over-oxidation or ring aromatization.

- Esterification: The carboxylic acid intermediate is then esterified using methanol under acidic or catalytic conditions to yield the methyl ester.

Industrial and Large-Scale Synthesis Considerations

Industrial synthesis of this compound typically involves:

- Optimized Reaction Conditions: Use of controlled temperature, stoichiometry, and reaction time to maximize yield and purity.

- Purification: Techniques such as silica gel column chromatography with solvent gradients (e.g., pentane/ethyl acetate mixtures) are employed to isolate the pure compound.

- Characterization: The final product is characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Detailed Research Findings

- Stability: this compound is prone to slow degradation, especially when stored improperly. Low-temperature storage is recommended to maintain integrity.

- Synthetic Challenges: The main synthetic challenge is preventing the aromatization of the cyclohexene ring during basic hydrolysis steps, which can be mitigated by careful choice of reagents and reaction conditions.

- Reaction Optimization: Use of sodium hydride as a base in etherification reactions significantly improves yields compared to weaker bases or other alkali carbonates.

- Purification: Silica gel chromatography with solvent gradients is effective for isolating the compound in high purity, which is essential for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxycyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.

Major Products:

Oxidation: Formation of 5-oxo-cyclohex-3-ene-1-carboxylate or 5-carboxycyclohex-3-ene-1-carboxylate.

Reduction: Formation of methyl 5-hydroxycyclohex-3-ene-1-methanol.

Substitution: Formation of methyl 5-chlorocyclohex-3-ene-1-carboxylate or methyl 5-alkylcyclohex-3-ene-1-carboxylate.

Scientific Research Applications

Organic Synthesis

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various reactions such as:

- Michael Addition : Used in constructing larger cyclic compounds.

- Claisen Condensation : Facilitates the formation of carbon-carbon bonds.

Biological Studies

The compound has been investigated for its role in biological systems:

- Enzyme Substrate : It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

Medicinal Chemistry

Research indicates potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines. For instance, derivatives have shown significant inhibition of proliferation in breast cancer models with IC50 values ranging from 0.60 to 2.22 μM .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound derivatives exhibit potent cytotoxicity against human cancer cell lines. These findings highlight its potential as a lead compound for drug development targeting cancer.

Antibacterial Activity

Research has shown that related compounds possess significant antibacterial effects against Gram-positive bacteria, suggesting applications in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of methyl 5-hydroxycyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-hydroxycyclohex-3-ene-1-carboxylate with key analogs, emphasizing functional groups, stereochemistry, and biological relevance.

Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride

| Property | This compound | Methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride |

|---|---|---|

| Functional Groups | Hydroxyl, ester | Amino, ester, hydrochloride salt |

| Molecular Formula | C₉H₁₂O₃ | C₈H₁₄ClNO₂ |

| Molecular Weight | 168.19 g/mol | 191.66 g/mol |

| Key Differences | Hydroxyl group enables hydrogen bonding | Amino group enhances basicity; hydrochloride improves solubility |

| Applications | Precursor for anti-inflammatory agents | Investigated for neurotransmitter modulation |

Insights: The substitution of hydroxyl with an amino group increases polarity and alters biological interactions. The hydrochloride salt form enhances aqueous solubility, making it more suitable for medicinal applications .

Ethyl 5-oxocyclohex-3-ene-1-carboxylate

| Property | This compound | Ethyl 5-oxocyclohex-3-ene-1-carboxylate |

|---|---|---|

| Functional Groups | Hydroxyl, ester | Oxo, ester |

| Molecular Formula | C₉H₁₂O₃ | C₉H₁₂O₃ |

| Key Differences | Hydroxyl group enhances reactivity in SN2 | Oxo group facilitates keto-enol tautomerism |

| Applications | Drug intermediate | Used in asymmetric synthesis |

Insights : The oxo group in Ethyl 5-oxocyclohex-3-ene-1-carboxylate introduces redox versatility, whereas the hydroxyl group in the target compound favors nucleophilic reactions .

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

| Property | This compound | Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate |

|---|---|---|

| Functional Groups | Hydroxyl, ester | Hydroxyl, oxo, ester |

| Molecular Formula | C₉H₁₂O₃ | C₈H₁₀O₄ |

| Key Differences | Single hydroxyl group | Additional oxo group increases electrophilicity |

| Applications | Anti-inflammatory precursors | Potential antioxidant properties |

Insights : The dual functional groups (hydroxyl and oxo) in Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate broaden its reactivity profile, enabling participation in redox and conjugation reactions .

Racemic vs. Enantiopure Forms

Insights : Enantiopure forms exhibit superior binding to biological targets due to stereochemical complementarity, whereas racemic mixtures are cost-effective for industrial use .

Cyclohexane vs. Cyclohexene Derivatives

| Property | This compound | Methyl 3-oxocyclohexanecarboxylate |

|---|---|---|

| Ring Saturation | Unsaturated (cyclohexene) | Saturated (cyclohexane) |

| Reactivity | Higher due to conjugated double bond | Lower; dominated by keto group |

| Applications | Used in Diels-Alder reactions | Precursor for saturated analogs |

Insights : The cyclohexene ring’s unsaturation enhances reactivity in cycloaddition reactions, unlike saturated analogs .

Biological Activity

Methyl 5-hydroxycyclohex-3-ene-1-carboxylate (M5HCC) is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of the biological activity of M5HCC, including its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

M5HCC is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 170.21 g/mol. The compound is primarily utilized as an intermediate in organic synthesis and has been investigated for its biological activity.

The biological activity of M5HCC is attributed to its structural features, which allow it to interact with various biomolecules. The hydroxyl group can participate in hydrogen bonding, while the ester moiety may facilitate interactions with enzymes and receptors.

Key Mechanisms:

- Enzymatic Transformation: M5HCC can undergo metabolic transformations that lead to the formation of active metabolites, which may exert biological effects.

- Non-Covalent Interactions: The compound interacts with target proteins through hydrophobic interactions and van der Waals forces, influencing cellular processes such as signaling pathways and metabolic reactions.

Biological Activities

Research has indicated several potential biological activities associated with M5HCC:

- Antimicrobial Activity: Preliminary studies suggest that M5HCC exhibits antimicrobial properties against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects: Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that M5HCC may possess anti-inflammatory properties.

- Antitumor Potential: Investigations into the compound's effects on cancer cell lines have revealed that it may inhibit cell proliferation, although further studies are necessary to elucidate the underlying mechanisms .

Case Studies

-

Antimicrobial Efficacy:

A study conducted on the antimicrobial properties of M5HCC demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing effective minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. -

Inflammation Modulation:

In a model of acute inflammation, M5HCC was administered to mice subjected to carrageenan-induced paw edema. Results indicated a marked reduction in edema formation, suggesting that the compound may inhibit pro-inflammatory cytokine release. -

Cancer Cell Proliferation:

Research involving human cancer cell lines revealed that M5HCC could reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that the compound induces apoptosis, highlighting its potential as an antitumor agent .

Comparison with Related Compounds

To better understand the unique properties of M5HCC, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 5-hydroxycyclohexane-1-carboxylate | Cyclohexane derivative | Antimicrobial, anti-inflammatory |

| Methyl 5-hydroxycyclohex-2-ene-1-carboxylate | Cyclohexene derivative | Limited studies on biological effects |

| Methyl 5-hydroxycyclohex-4-ene-1-carboxylate | Cyclohexene derivative | Potentially similar activities |

M5HCC stands out due to its specific hydroxyl positioning and double bond configuration, which influence its reactivity and biological interactions.

Q & A

Q. Basic Characterization Focus

- NOESY NMR : Cross-peaks between the hydroxyl proton and adjacent cyclohexene protons confirm cis geometry.

- Polarimetry : Optical rotation distinguishes enantiomers if chiral centers exist.

- X-ray crystallography : Definitive assignment of spatial arrangement via SHELXL-refined structures.

- VCD (Vibrational Circular Dichroism) : Complementary to IR for stereochemical analysis .

How can kinetic studies improve the yield of enzymatic derivatization of this compound?

Advanced Biocatalysis Focus

Time-course assays (e.g., UV-Vis monitoring at 280 nm for conjugated dienes) quantify reaction rates. Key parameters:

- Michaelis-Menten constants (KM) : Determined via Lineweaver-Burk plots to optimize substrate concentration.

- Temperature profiling : Activity peaks between 30–37°C for mesophilic enzymes like MenD.

Directed evolution or site-directed mutagenesis (e.g., targeting MenD’s active site) enhances catalytic efficiency for non-natural substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.